N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Catalog No.
S2873092
CAS No.
923140-34-5
M.F
C19H23N3O3S
M. Wt
373.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)...

CAS Number

923140-34-5

Product Name

N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

IUPAC Name

N-benzyl-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide

Molecular Formula

C19H23N3O3S

Molecular Weight

373.47

InChI

InChI=1S/C19H23N3O3S/c23-18(20-13-15-5-2-1-3-6-15)19(24)21-14-16(17-7-4-12-26-17)22-8-10-25-11-9-22/h1-7,12,16H,8-11,13-14H2,(H,20,23)(H,21,24)

InChI Key

GGNHNFDQQOFDKA-UHFFFAOYSA-N

SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CS3

Solubility

not available

Medicinal Chemistry

Application Summary: This compound has been explored for its potential anti-inflammatory properties. It’s part of a series of novel derivatives synthesized for evaluating biological activity against inflammatory markers.

Methods of Application: The compound was synthesized through a multi-step process, including coupling and substitution reactions, followed by purification. The anti-inflammatory activity was assessed using in vitro assays, such as COX inhibition and albumin denaturation tests.

Results: Derivatives of this compound demonstrated significant COX-1 and COX-2 inhibition, with IC50 values indicating potent activity. Some derivatives also showed considerable inhibition of albumin denaturation, suggesting a potential for development as anti-inflammatory agents .

Organic Chemistry

Application Summary: In organic synthesis, this compound serves as a building block for creating more complex molecules, particularly those with potential pharmacological activities.

Methods of Application: The compound is used in various organic reactions, including multicomponent reactions (MCRs), to generate diverse molecular structures with potential therapeutic benefits.

Results: The use of this compound in MCRs has led to the creation of a variety of polyheterocyclic compounds, which are valuable in drug discovery and development .

Pharmacology

Application Summary: Pharmacological studies focus on the compound’s interaction with biological systems, particularly its binding affinity to protein receptors involved in inflammation.

Methods of Application: Molecular docking studies are conducted to visualize the three-dimensional binding of the compound to protein receptors, providing insights into its mechanism of action.

Results: The compound has shown a favorable binding profile in silico, supporting its potential as a lead compound for further drug development .

Materials Science

Application Summary: The compound’s structural features make it a candidate for materials science applications, where its properties could be harnessed for creating new materials.

Methods of Application: Research in this field would involve studying the compound’s physicochemical properties and its behavior under various conditions to determine its suitability for material applications.

Environmental Science

Application Summary: The compound’s potential environmental applications could include its use as a sensor or a binding agent for pollutants due to its reactive sites.

Methods of Application: Environmental applications would likely involve the compound’s interaction with specific environmental targets, assessed through various analytical techniques.

Results: Its structural characteristics suggest possible utility in environmental remediation .

Biology

Application Summary: In biology, the compound could be used to study cell signaling pathways related to inflammation and to develop assays for inflammatory markers.

Methods of Application: Biological applications would involve cell-based assays to determine the compound’s effect on specific signaling pathways and its potential as a biological probe.

Results: The compound’s derivatives have shown activity in biological assays related to inflammation, indicating its relevance in biological research .

N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a morpholino group, and a thiophene ring. This combination of functional groups contributes to its diverse chemical properties and potential applications in various fields such as drug development, catalysis, and material science. The compound's molecular formula is C19H23N3O3S, and it has gained attention for its intriguing biological activities and synthetic versatility.

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: This involves replacing one functional group with another, often utilizing reagents such as halogens or nucleophiles.

The specific products formed from these reactions vary based on the conditions and reagents used, leading to derivatives that may enhance the compound's properties for targeted applications.

Research indicates that N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide exhibits significant biological activity. It has been explored for its potential anti-inflammatory properties, particularly through in vitro assays that assess its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The compound demonstrated notable IC50 values, indicating potent activity against inflammatory markers. Additionally, its unique structure allows it to interact with various biological molecules, making it a candidate for further investigation in biochemical pathways .

The synthesis of N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multistep organic reactions:

  • Formation of the Oxalamide Backbone: Reacting oxalyl chloride with a suitable amine forms the oxalamide intermediate.
  • Introduction of the Benzyl Group: This is achieved through a nucleophilic substitution reaction using benzyl chloride.
  • Attachment of the Morpholino Group: The intermediate is reacted with morpholine under basic conditions.
  • Incorporation of the Thiophene Ring: This can be accomplished via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

The mechanism by which N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves binding to specific enzymes or receptors within cells. This interaction modulates their activity, influencing various biochemical processes. The presence of the morpholino group enhances solubility and bioavailability, while the thiophene ring contributes to binding affinity and specificity .

N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can be compared with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamideSimilar structure but with a different thiophene positionVariation in electronic properties due to thiophene position
N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamideContains a p-tolyl group instead of thiopheneDifferent biological activity profile
N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamideMultiple thiophene ringsEnhanced electronic interactions

The uniqueness of N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide lies in its specific combination of functional groups, which confer distinct chemical properties and a wide range of applications across various fields.

XLogP3

1.7

Dates

Modify: 2023-08-17

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